molecular formula C22H23N3O3S B2708645 6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941044-66-2

6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2708645
CAS No.: 941044-66-2
M. Wt: 409.5
InChI Key: YKQTYTHELOYYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CID 16874717) is a synthetic pyrrolopyrimidine dione derivative of significant interest in medicinal chemistry and pharmacological research . This complex heterocyclic compound features a pyrrolo[3,4-d]pyrimidine-2,5-dione core structure, substituted with a 4-methoxyphenethyl group at the 6-position and a 4-(methylthio)phenyl group at the 4-position. The molecular formula is C22H23N3O3S, with the methylthio and methoxy functional groups contributing to its specific physicochemical properties and potential bioactivity . While direct biological data for this specific compound is limited in public sources, its structural framework is closely related to privileged scaffolds in drug discovery. Structurally similar pyrrolopyrimidine and thienopyrimidine derivatives have demonstrated potent antagonistic activity against endothelin receptors, which are critically involved in cardiovascular regulation, vasoconstriction, and the pathogenesis of hypertension, renal disease, and atherosclerosis . This suggests potential research applications for this compound as a valuable chemical tool or intermediate in the development and study of novel therapeutic agents targeting G-protein coupled receptors, particularly within cardiovascular and metabolic disease research. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-[2-(4-methoxyphenyl)ethyl]-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-16-7-3-14(4-8-16)11-12-25-13-18-19(21(25)26)20(24-22(27)23-18)15-5-9-17(29-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQTYTHELOYYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the pyrrolopyrimidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex heterocyclic structure characterized by:

  • A pyrimidine ring fused to a pyrrole unit.
  • Substituents that enhance its reactivity and biological profile, such as a methoxyphenethyl group and a methylthio group.

Biological Activities

Pyrrolopyrimidine derivatives have been extensively studied for their biological activities. The specific biological activities of This compound include:

1. Anticancer Activity

Research indicates that pyrrolopyrimidine derivatives can inhibit various kinases involved in cancer progression. For instance:

  • Inhibition of IGF-1R : Similar compounds have shown potent inhibition against insulin-like growth factor 1 receptor (IGF-1R), which is crucial in tumor cell proliferation and survival. A related compound exhibited an IC50 value of 2 nM against IGF-1R .

2. Antimicrobial Properties

The compound is expected to possess antimicrobial activity based on structural similarities with other known antimicrobial agents in the pyrrolopyrimidine family. For example:

  • Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .

3. CNS Activity

Certain derivatives of pyrrolopyrimidines have shown dual activity in central nervous system (CNS) models:

  • Some compounds exhibited both CNS stimulation and depression effects during pharmacological evaluation in animal models .

The biological efficacy of This compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit critical signaling pathways by targeting specific kinases involved in cell growth and survival.
  • Antimetabolite Action : Similar compounds have been reported to act as antifolates by inhibiting dihydrofolate reductase (DHFR), leading to disrupted nucleotide synthesis necessary for DNA replication .

Case Studies

Several studies have evaluated the biological activity of pyrrolopyrimidine derivatives:

StudyCompound TestedActivityFindings
Gangjee et al., 2008N4-(3-bromophenyl)-6-phenylmethylsubstituted pyrrolo[2,3-d]pyrimidinesAnticancerPotent inhibitors of VEGFR-2 with IC50 values < 10 nM .
Lan et al., 20181-(substituted benzyl)-3,4-dihydro-pyrimidonesCNS ActivityShowed antidepressant and anxiolytic properties in mice .
Adel et al., 2018Various pyrrolopyrimidine derivativesKinase InhibitionIdentified as effective against multiple receptor tyrosine kinases (RTKs) .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of pyrrolo-pyrimidines exhibit significant anticonvulsant properties. For example, studies utilizing the maximal electroshock seizure (MES) model have demonstrated that compounds similar to this one provide effective seizure protection comparable to established anticonvulsants such as phenobarbital. This suggests that the compound may interact with neurotransmitter systems involved in seizure activity.

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored against various pathogens. Studies indicate that modifications in the substituents can enhance activity against specific Gram-positive bacteria. Structure-activity relationship (SAR) analyses have been crucial in identifying which modifications lead to increased efficacy.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in certain human cancer cells. Further investigations are necessary to elucidate the underlying mechanisms and optimize its efficacy against specific tumor types.

Other Potential Applications

The unique structure of the compound may also suggest potential applications in other therapeutic areas, including:

  • Neuropharmacology : Due to its effects on neurotransmitter systems.
  • Oncology : As a potential candidate for cancer treatment due to observed cytotoxicity.
  • Infectious Diseases : For its antimicrobial properties.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticonvulsantEffective seizure protection in MES model; comparable to phenobarbital.
AntimicrobialActivity against Gram-positive bacteria; SAR studies indicate enhanced efficacy with modifications.
CytotoxicityInhibits proliferation in various cancer cell lines; further studies needed for mechanism elucidation.

Case Study 1: Anticonvulsant Evaluation

A study evaluated the anticonvulsant effects of a series of pyrrolo-pyrimidine derivatives using the MES model. The results indicated that specific substituents on the pyrrolo-pyrimidine core significantly influenced anticonvulsant activity, leading to recommendations for further development of these compounds as potential therapeutic agents for epilepsy.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several derivatives were tested against a panel of Gram-positive bacteria. The results demonstrated that specific chemical modifications could enhance antimicrobial efficacy, suggesting pathways for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Position 4 Substituent Position 6 Substituent Key Properties/Activities Reference
Target Compound 4-(Methylthio)phenyl 4-Methoxyphenethyl High lipophilicity (predicted) -
4j () 2-Hydroxyphenyl 4-Methoxyphenyl Yield: 87%; MP: ~220°C; IR: 3640 cm⁻¹ (OH)
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)... () 4-Chlorophenyl 4-Methoxybenzyl Enhanced electronic effects (Cl)
Compound A () 4-Hydroxyphenyl Benzyl Anti-diabetic activity (reported)
Compound C () 4-Hydroxyphenyl 4-Chlorobenzyl Improved binding affinity vs. Compound A

Key Observations :

Hydroxyl groups (e.g., 4j, Compound A) improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation.

Position 6 Modifications :

  • 4-Methoxyphenethyl (target) vs. 4-methoxybenzyl (): The phenethyl chain introduces conformational flexibility, possibly enabling better interaction with deep hydrophobic pockets in target proteins.
  • Substitutions like benzyl (Compound A) or fluorobenzyl (Compound D) () show that electron-withdrawing groups (e.g., Cl, F) enhance binding specificity in enzyme inhibition.

Molecular Simulation and Binding Interactions

  • Hydrophobic Interactions : The methylthio group in the target compound may form stronger van der Waals interactions compared to hydroxyl or chloro substituents, as seen in simulations of 4j ().
  • Hydrogen Bonding: Analogs with hydroxyl groups (e.g., 4j) show hydrogen bonding with catalytic residues in target enzymes, while the target’s methoxy and methylthio groups rely on non-polar interactions, which could alter selectivity.

Q & A

Q. What methodologies address batch-to-batch variability in pharmacological assays?

  • Methodological Answer: Apply quality-by-design (QbD) principles to standardize assay protocols. Use multivariate analysis (MVA) to identify critical quality attributes (CQAs) contributing to variability, such as compound purity or cell passage number .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.